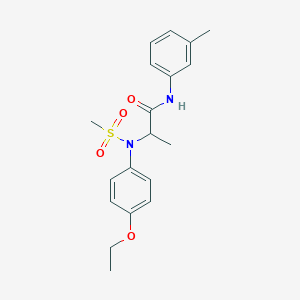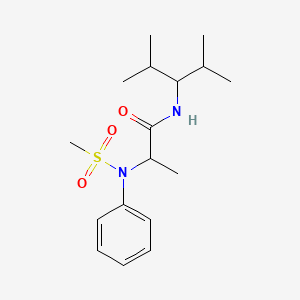
1,1'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) is a complex organic compound with the molecular formula C9H18N6O3. This compound is part of the imidazolidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) typically involves the reaction of 1,3-dimethyl-2-oxoimidazolidine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Análisis De Reacciones Químicas
1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the urea groups are replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents.
Aplicaciones Científicas De Investigación
1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparación Con Compuestos Similares
1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) can be compared with other similar compounds such as:
1,1’-(1,3-Dimethyl-2-oxo-4,5-imidazolidinediyl)bis(3-ethylurea): This compound has similar structural features but with ethyl groups instead of methyl groups.
1,3-Dimethylimidazolidin-2-one: Known for its use as a solvent and in various chemical reactions.
N,N’-Dimethylethyleneurea: Another related compound with similar applications in organic synthesis.
These comparisons highlight the unique properties and applications of 1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea), making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H18N6O3 |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
1-[1,3-dimethyl-5-(methylcarbamoylamino)-2-oxoimidazolidin-4-yl]-3-methylurea |
InChI |
InChI=1S/C9H18N6O3/c1-10-7(16)12-5-6(13-8(17)11-2)15(4)9(18)14(5)3/h5-6H,1-4H3,(H2,10,12,16)(H2,11,13,17) |
Clave InChI |
HLKYJMOSTKRMEO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626433.png)
![(4E)-4-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11626435.png)
![(2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11626442.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B11626450.png)
![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11626456.png)
![(6Z)-5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626459.png)
![2-[4-(dimethylamino)phenyl]-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B11626470.png)
![{[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid](/img/structure/B11626477.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11626479.png)

![Ethyl 4-[(2,4-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11626489.png)

![Diethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626516.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626517.png)
